molecular formula C11H13BrN2O4 B13073834 6-Bromo-5-[(tert-butoxycarbonyl)amino]pyridine-2-carboxylicacid

6-Bromo-5-[(tert-butoxycarbonyl)amino]pyridine-2-carboxylicacid

Cat. No.: B13073834
M. Wt: 317.14 g/mol
InChI Key: NPAQVOONUQWAAH-UHFFFAOYSA-N
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Description

6-Bromo-5-[(tert-butoxycarbonyl)amino]pyridine-2-carboxylic acid is a chemical compound with the molecular formula C11H13BrN2O4 . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is notable for its bromine and tert-butoxycarbonyl (BOC) protecting group, which are often used in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-5-[(tert-butoxycarbonyl)amino]pyridine-2-carboxylic acid typically involves the bromination of pyridine derivatives followed by the introduction of the tert-butoxycarbonyl group. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and bases like sodium hydroxide. The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate in the presence of a base such as 4-dimethylaminopyridine (DMAP) in acetonitrile .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, particularly at the pyridine ring.

    Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom.

    Substitution: The bromine atom can be substituted with various nucleophiles in substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or hydrogen gas with a palladium catalyst are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products Formed:

    Oxidation: Products include pyridine N-oxides.

    Reduction: Products include 5-[(tert-butoxycarbonyl)amino]pyridine-2-carboxylic acid.

    Substitution: Products vary depending on the nucleophile used, such as 6-amino-5-[(tert-butoxycarbonyl)amino]pyridine-2-carboxylic acid.

Scientific Research Applications

6-Bromo-5-[(tert-butoxycarbonyl)amino]pyridine-2-carboxylic acid is used in various scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme inhibitors and receptor ligands.

    Medicine: The compound is explored for its potential in drug development, particularly in the synthesis of pharmaceuticals targeting specific biological pathways.

    Industry: It is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Bromo-5-[(tert-butoxycarbonyl)amino]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and the tert-butoxycarbonyl group play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes or receptors by forming stable complexes, thereby modulating biological pathways .

Comparison with Similar Compounds

  • 6-Bromopyridine-2-carboxylic acid
  • 5-Bromo-2-pyridinecarboxylic acid
  • 6-Bromo-3-pyridinecarboxylic acid

Comparison: 6-Bromo-5-[(tert-butoxycarbonyl)amino]pyridine-2-carboxylic acid is unique due to the presence of both the bromine atom and the tert-butoxycarbonyl group. These functional groups enhance its reactivity and make it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C11H13BrN2O4

Molecular Weight

317.14 g/mol

IUPAC Name

6-bromo-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylic acid

InChI

InChI=1S/C11H13BrN2O4/c1-11(2,3)18-10(17)14-6-4-5-7(9(15)16)13-8(6)12/h4-5H,1-3H3,(H,14,17)(H,15,16)

InChI Key

NPAQVOONUQWAAH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(N=C(C=C1)C(=O)O)Br

Origin of Product

United States

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